molecular formula C20H18BrN5O3 B13377748 1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone

1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone

Cat. No.: B13377748
M. Wt: 456.3 g/mol
InChI Key: YOBFNRPYBYOTJD-UHFFFAOYSA-N
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Description

1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, and a tetraazolylmethoxy group attached to an indole core

Preparation Methods

The synthesis of 1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Tetraazole Formation: Synthesis of the tetraazole ring, often through cyclization reactions.

    Indole Synthesis: Construction of the indole core, which may involve Fischer indole synthesis or other methods.

    Final Coupling: Coupling of the synthesized intermediates to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to target proteins or enzymes, while the tetraazole ring can participate in hydrogen bonding and other interactions. The indole core provides a stable scaffold for these interactions, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(1H-tetraazol-5-ylmethoxy)-1H-indol-3-yl]ethanone include:

    2-bromo-1-(4-methoxyphenyl)ethanone: A simpler structure with similar functional groups but lacking the indole and tetraazole rings.

    1-(4-bromophenyl)-2-(1H-tetraazol-5-yl)ethanone: Contains the bromophenyl and tetraazole groups but lacks the indole core.

    1-(4-methoxyphenyl)-2-methyl-1H-indole: Similar indole and methoxyphenyl groups but without the bromine and tetraazole functionalities.

The uniqueness of this compound lies in its combination of these functional groups, which may confer specific properties and activities not found in the simpler analogs.

Properties

Molecular Formula

C20H18BrN5O3

Molecular Weight

456.3 g/mol

IUPAC Name

1-[6-bromo-1-(4-methoxyphenyl)-2-methyl-5-(2H-tetrazol-5-ylmethoxy)indol-3-yl]ethanone

InChI

InChI=1S/C20H18BrN5O3/c1-11-20(12(2)27)15-8-18(29-10-19-22-24-25-23-19)16(21)9-17(15)26(11)13-4-6-14(28-3)7-5-13/h4-9H,10H2,1-3H3,(H,22,23,24,25)

InChI Key

YOBFNRPYBYOTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)OC)Br)OCC4=NNN=N4)C(=O)C

Origin of Product

United States

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